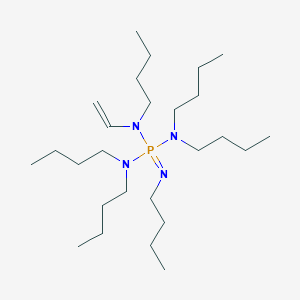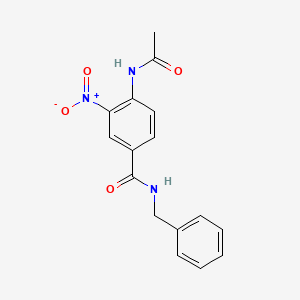
4-Acetamido-N-benzyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-N-benzyl-3-nitrobenzamide is an organic compound with the molecular formula C16H15N3O4 It is a derivative of benzamide, featuring an acetamido group, a benzyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-benzyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the acylation of the amine group to form the acetamido derivative. Finally, the benzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-N-benzyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-acetamido-N-benzyl-3-aminobenzamide.
Applications De Recherche Scientifique
4-Acetamido-N-benzyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetamido-N-benzyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamido and benzyl groups can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, which lacks the acetamido, benzyl, and nitro groups.
4-Acetamidobenzamide: Similar structure but without the benzyl and nitro groups.
N-Benzylbenzamide: Lacks the acetamido and nitro groups.
Uniqueness
4-Acetamido-N-benzyl-3-nitrobenzamide is unique due to the presence of all three functional groups (acetamido, benzyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92968-87-1 |
|---|---|
Formule moléculaire |
C16H15N3O4 |
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
4-acetamido-N-benzyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O4/c1-11(20)18-14-8-7-13(9-15(14)19(22)23)16(21)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,21)(H,18,20) |
Clé InChI |
XXSUNXIUBAZROD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


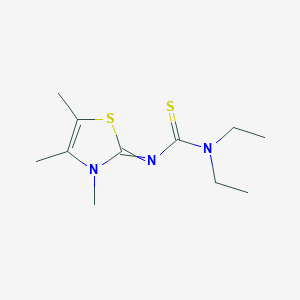
![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)
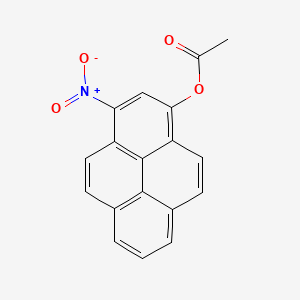
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
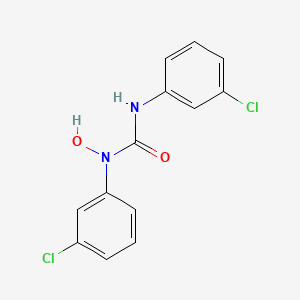
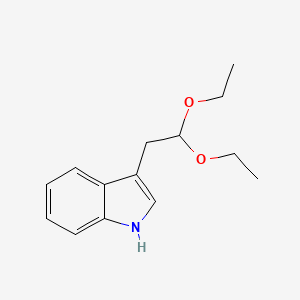
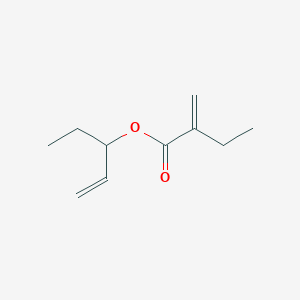
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
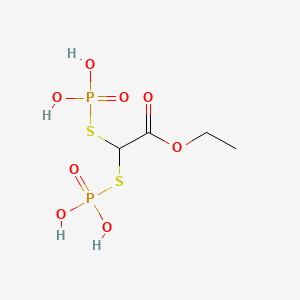
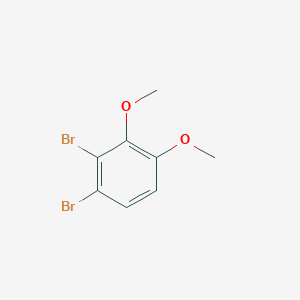
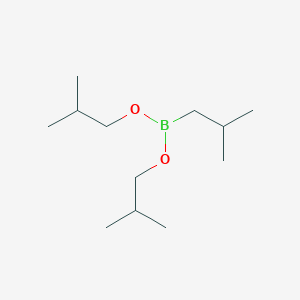
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
